methyl N-[(2-hydroxyphenyl)methyl]carbamate
Description
Methyl N-[(2-hydroxyphenyl)methyl]carbamate is a carbamate derivative characterized by a methyl carbamate group (-O(CO)NCH₃) attached to a 2-hydroxybenzyl moiety. This compound belongs to a broader class of carbamates, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. Structurally, it features a hydroxyl group at the ortho position of the phenyl ring, which influences its hydrogen-bonding capacity and reactivity.
Synthesis of this compound and its analogs typically involves reacting substituted 2-hydroxybenzylamines with methyl chlorocarbonate or phenyl chlorocarbonates under controlled conditions . For example, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates are synthesized via nucleophilic substitution, yielding products confirmed by ¹H/¹³C NMR and HRMS . The ortho-hydroxyl group enhances intermolecular interactions, such as C–H···π bonding, as observed in crystallographic studies of related compounds .
Properties
CAS No. |
850791-50-3 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl N-[(2-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)10-6-7-4-2-3-5-8(7)11/h2-5,11H,6H2,1H3,(H,10,12) |
InChI Key |
OWRCTAQXLPMEQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=CC=CC=C1O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
In a mixed solvent system of water and methylene chloride, the amine is suspended and adjusted to pH 11–12.5 using sodium hydroxide. Methyl carbamoyl chloride is added gradually while maintaining temperature at 20–80°C. The high pH deprotonates the amine, enhancing nucleophilicity for attack on the electrophilic carbonyl carbon of the carbamoyl chloride. The intermediate undergoes elimination of HCl, forming the carbamate.
Example Protocol
Challenges and Mitigation
The phenolic hydroxyl group may compete in nucleophilic reactions, leading to O-carbamoylation byproducts. To suppress this, the reaction is conducted under strongly alkaline conditions, which preferentially deprotonate the amine (pKa ~10) over the phenol (pKa ~10–12). Excess methyl carbamoyl chloride ensures complete amine conversion before phenol reactivity becomes significant.
Alcoholysis of Substituted Ureas with Dimethyl Carbonate
An alternative route employs dimethyl carbonate (DMC) as both solvent and carbamoylating agent. This method, adapted from the synthesis of N-methyl carbamates, involves reacting 1,3-dimethylurea derivatives with DMC under catalytic conditions.
Catalytic System and Optimization
Dibutyltin oxide (Bu₂SnO) or transition metal nitrates catalyze the alcoholysis of urea derivatives. For this compound, a hypothetical pathway involves:
-
Urea Formation : (2-Hydroxyphenyl)methylamine reacts with DMC to form a substituted urea intermediate.
-
Alcoholysis : The urea undergoes nucleophilic attack by methanol (generated in situ), cleaving the urea linkage and forming the carbamate.
Typical Conditions
Advantages and Limitations
This method avoids hazardous carbamoyl chlorides and leverages DMC’s low toxicity. However, high temperatures may degrade the hydroxyphenyl group, necessitating precise control. Reported yields for analogous compounds reach 77–97% under optimized pressures.
CO₂-Promoted Reaction with Dimethyl Carbonate
Supercritical carbon dioxide (scCO₂) enhances the reactivity of DMC in carbamate synthesis. Primary amines react with DMC under CO₂ pressure (5–200 bar) to form methyl carbamates.
Reaction Pathway
CO₂ carboxylates the amine, forming a carbamic acid intermediate, which subsequently reacts with DMC:
Optimization Insights
Application to Target Compound
For (2-hydroxyphenyl)methylamine, scCO₂ (150 bar) and DMC at 130°C could theoretically yield the carbamate. However, the phenolic hydroxyl may require protection (e.g., as a methyl ether) to prevent side reactions.
Comparative Analysis of Methods
Protection-Deprotection Strategies for the Phenolic Group
The hydroxyl group’s reactivity necessitates protection during synthesis. Common strategies include:
Methyl Ether Protection
Benzyl Ether Protection
-
Protection : Benzyl chloride/K₂CO₃ in DMF.
-
Deprotection : Hydrogenolysis with Pd/C.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy group in the presence of a base.
Major Products Formed
Oxidation: Formation of methyl N-[(2-oxophenyl)methyl]carbamate.
Reduction: Formation of methyl N-[(2-hydroxyphenyl)methyl]amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(2-hydroxyphenyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl N-[(2-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate group can also interact with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Methyl or amino groups on the phenyl ring (e.g., 2-methylphenyl or 3-amino-2-methylphenyl derivatives) alter hydrophobicity and electronic properties, impacting solubility and reactivity .
Biological Activity
Methyl N-[(2-hydroxyphenyl)methyl]carbamate is a carbamate derivative featuring a hydroxyl group on a phenyl ring, contributing to its diverse biological activities. This compound has gained attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential insecticidal properties and antioxidant activities.
- Chemical Formula : C₁₀H₁₃NO₃
- Molecular Weight : 181.19 g/mol
- Structure : The presence of the hydroxyl group enhances reactivity and solubility, making it suitable for various applications.
- Acetylcholinesterase Inhibition : this compound is known to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function in insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the pest.
- Antioxidant Activity : The phenolic structure may provide antioxidant properties, which can protect biological systems from oxidative stress.
Insecticidal Properties
Research indicates that this compound exhibits significant insecticidal activity. Its mechanism primarily involves the inhibition of AChE, which is critical for the nervous system function in insects. The accumulation of acetylcholine leads to neurotoxicity, effectively controlling pest populations.
Antioxidant Effects
The compound's phenolic nature suggests potential antioxidant capabilities. Studies have shown that phenolic compounds can scavenge free radicals and reduce oxidative stress markers in biological systems. This property may have implications for therapeutic applications in oxidative stress-related diseases.
Comparative Analysis with Related Compounds
The following table summarizes the structural differences and biological activities of this compound compared to other carbamate derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₀H₁₃NO₃ | Hydroxyl group enhances solubility and activity |
| Methyl N-(2-hydroxyphenyl)carbamate | C₈H₉NO₃ | Lacks additional methyl group on nitrogen |
| Tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate | C₁₃H₁₉NO₃ | Contains a tert-butyl group enhancing lipophilicity |
| Ethyl N-(2-hydroxyphenyl)carbamate | C₉H₁₁NO₃ | Ethyl group instead of methyl affecting solubility |
This comparison highlights the unique features of this compound, particularly its enhanced biological activity due to the presence of both hydroxyl and carbamate functionalities.
Case Studies and Research Findings
Recent studies have explored the interactions of this compound with biological macromolecules:
- Enzyme Modulation : Research indicates that this compound can modify enzyme activity through covalent bonding, which is particularly relevant for understanding its insecticidal action.
- Cellular Interactions : Investigations into its interactions with cellular components suggest potential therapeutic applications beyond insecticides, possibly including neuroprotective effects due to its antioxidant properties .
- In Vitro Studies : In vitro assays demonstrate that this compound exhibits low neurotoxicity against human neuroblastoma cell lines, indicating its potential for safe use in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl N-[(2-hydroxyphenyl)methyl]carbamate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling 2-hydroxybenzylamine with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Catalytic systems like Zn/Al/Ce mixed oxides derived from hydrotalcite precursors can enhance reaction efficiency by reducing side reactions (e.g., hydrolysis of intermediates) .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Optimize temperature (20–40°C) and solvent polarity (e.g., dichloromethane vs. THF) to balance reactivity and stability of intermediates.
Q. How can spectroscopic techniques (FT-IR, NMR) be employed to characterize this compound?
- FT-IR Analysis : Key peaks include N-H stretching (~3350 cm⁻¹), C=O of carbamate (~1700 cm⁻¹), and aromatic C-O (~1250 cm⁻¹) .
- NMR Profiling :
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methyl carbamate (δ 3.6–3.8 ppm), and hydroxyl proton (δ 5.2–5.5 ppm, broad).
- ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm), aromatic carbons (δ 115–135 ppm) .
Q. What are the hydrolysis pathways under varying pH conditions?
- Acidic Hydrolysis : Carbamate cleaves to yield 2-hydroxybenzylamine and methanol, with protonation of the carbonyl oxygen accelerating degradation .
- Basic Hydrolysis : Forms a carbamic acid intermediate, decomposing into CO₂ and 2-hydroxybenzylamine. Reaction rates are pH-dependent, with pseudo-first-order kinetics observed in NaOH solutions .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) elucidate reactivity and bioactivity?
- DFT Studies : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For methyl carbamates, the carbamate carbonyl is a reactive hotspot .
- Molecular Docking : Screen against biological targets (e.g., acetylcholinesterase) to predict binding affinities. Substituents on the phenyl ring modulate steric and electronic interactions .
Q. What catalytic systems improve selectivity in derivatization reactions (e.g., alkylation, acylation)?
- Heterogeneous Catalysts : Zn/Al/Ce mixed oxides enhance selectivity in carbamate formation by stabilizing transition states via Lewis acid sites .
- Homogeneous Catalysts : Pd-based systems facilitate C–N coupling for advanced derivatives, but require rigorous exclusion of moisture .
Q. How do structural modifications (e.g., halogenation) alter biological activity?
- Comparative Data : Chloro or fluoro substituents at the phenyl ring enhance antimicrobial activity. For example, 4-chloro analogs show 18 mm inhibition zones against S. aureus vs. 15 mm for non-halogenated derivatives .
- Mechanistic Insight : Halogens increase lipophilicity, improving membrane penetration. Electron-withdrawing groups (e.g., -NO₂) may enhance electrophilic interactions with enzyme active sites .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported reaction yields for carbamate syntheses?
- Critical Factors :
- Purity of 2-hydroxybenzylamine : Impurities (e.g., oxidation products) reduce yields. Use freshly distilled amine or stabilize with antioxidants .
- Catalyst Deactivation : Moisture or CO₂ adsorption on Zn/Al/Ce catalysts can lower efficiency. Pre-treatment at 300°C under N₂ restores activity .
Q. Why do bioactivity results vary across studies?
- Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), culture media, and compound solubility (DMSO vs. aqueous buffers) affect zone-of-inhibition measurements .
- Metabolic Stability : Carbamates degrade faster in mammalian cell assays (37°C, pH 7.4) than in microbial tests, leading to underestimated IC₅₀ values without stabilization .
Methodological Resources
- Synthetic Protocols : Refer to PubChem data (CID: [insert]) for validated procedures .
- Computational Tools : Gaussian 16 for DFT, AutoDock Vina for docking .
- Catalyst Databases : Springer Materials for Zn/Al/Ce oxide properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
